

An In-depth Technical Guide to (+)-Intermedine: Chemical Structure and Properties

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Compound of Interest

Compound Name: (+)-Intermedine

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Abstract

(+)-Intermedine is a naturally occurring pyrrolizidine alkaloid found in various plant species, notably those belonging to the Boraginaceae family, such as comfrey (*Symphytum officinale*). As a member of the retronecine-type monoester pyrrolizidine alkaloids, **(+)-Intermedine** has garnered significant attention within the scientific community due to its pronounced biological activities, particularly its hepatotoxicity. This technical guide provides a comprehensive overview of the chemical structure and properties of **(+)-Intermedine**, its biological effects with a focus on the molecular mechanisms of its cytotoxicity, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, toxicology, and drug development.

Chemical Structure and Properties

(+)-Intermedine is a stereoisomer of lycopsamine and is characterized by a pyrrolizidine core structure esterified with trachelanthic acid.

Chemical Structure:

The chemical structure of **(+)-Intermedine** is provided below:

Molecular Formula: $C_{15}H_{25}NO_5$ [\[1\]](#)

IUPAC Name: [(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate[1]

Stereochemistry: The stereochemistry of **(+)-Intermedine** is crucial for its biological activity. The absolute configuration is specified in its IUPAC name.

Physicochemical Properties

A summary of the key physicochemical properties of **(+)-Intermedine** is presented in the table below. It is important to note that some of these values are computed due to the limited availability of experimentally determined data.

Property	Value	Source
Molecular Weight	299.36 g/mol	PubChem[1]
Melting Point	Not experimentally determined.	
Boiling Point	Not experimentally determined.	
Solubility	DMSO: 50 mg/mL (167.02 mM) (requires sonication)	MedChemExpress[2]
In vivo formulation (10% DMSO >> 90% (20% SBE- β -CD in saline)): \geq 1.25 mg/mL (4.18 mM)	MedChemExpress[2]	
In vivo formulation (10% DMSO >> 90% corn oil): \geq 1.25 mg/mL (4.18 mM)	MedChemExpress[2]	
pKa (Predicted)	12.59 ± 0.29	Guidechem
XLogP3-AA (Computed)	-0.4	PubChem[1]
Optical Rotation ($[\alpha]$)	Not experimentally determined.	

Biological Activity and Signaling Pathways

The primary biological activity of **(+)-Intermedine** that has been extensively studied is its cytotoxicity, particularly its hepatotoxicity. It is known to induce apoptosis in hepatocytes through a mitochondria-mediated pathway.

Mechanism of Cytotoxicity: Mitochondria-Mediated Apoptosis

(+)-Intermedine induces apoptosis in liver cells by initiating a cascade of events centered on the mitochondria. The proposed signaling pathway is as follows:

- Induction of Oxidative Stress: **(+)-Intermedine** treatment leads to the generation of excessive reactive oxygen species (ROS) within the cell.
- Mitochondrial Membrane Potential Disruption: The increase in ROS causes a change in the mitochondrial membrane potential.
- Cytochrome c Release: The altered membrane potential leads to the release of cytochrome c from the mitochondria into the cytoplasm.
- Caspase Activation: In the cytoplasm, cytochrome c activates a caspase cascade, starting with the activation of caspase-9, which in turn activates the executioner caspase, caspase-3.
- Apoptosis: Activated caspase-3 orchestrates the biochemical and morphological changes characteristic of apoptosis, leading to cell death.

Signaling Pathway Diagram

The signaling pathway for **(+)-Intermedine**-induced apoptosis is depicted in the following diagram generated using Graphviz.



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Signaling pathway of **(+)-Intermedine**-induced apoptosis.

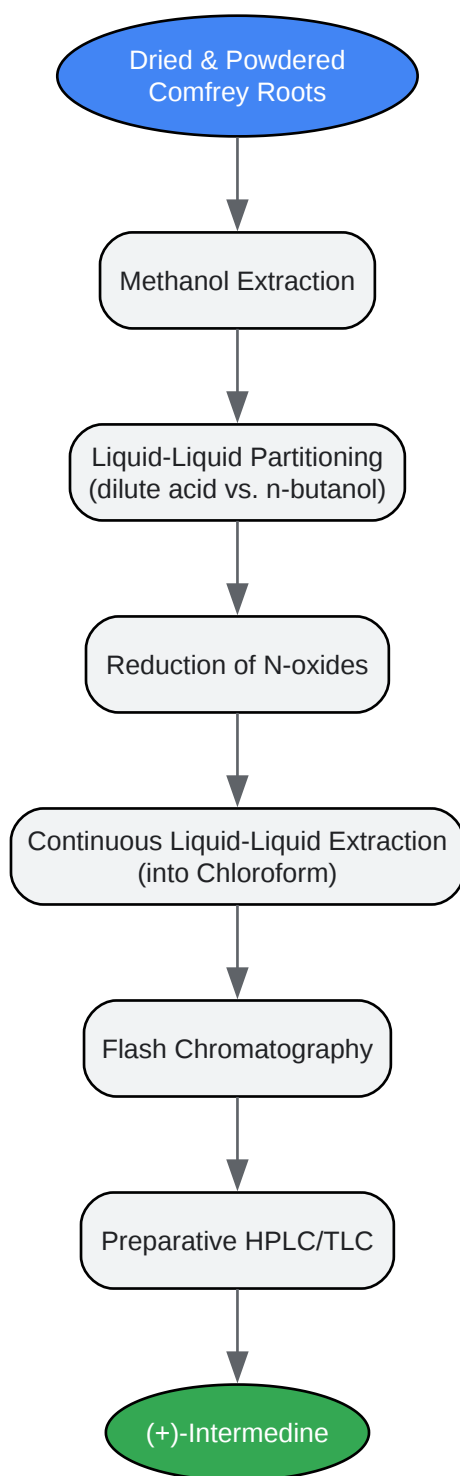
Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of **(+)-Intermedine**.

Isolation of Pyrrolizidine Alkaloids from *Symphytum officinale* (Representative Protocol)

This protocol outlines a general strategy for the isolation of pyrrolizidine alkaloids, including **(+)-Intermedine**, from comfrey roots.^{[3][4][5]} This should be considered a representative method and may require optimization for specific applications.

Workflow Diagram:



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General workflow for the isolation of **(+)-Intermedine**.

Methodology:

- Extraction:
 - Macerate dried and powdered comfrey roots with methanol at room temperature for 24-48 hours.
 - Filter the extract and concentrate under reduced pressure to obtain a crude methanol extract.
- Acid-Base Partitioning:
 - Suspend the crude extract in 0.5 M sulfuric acid.
 - Wash the acidic solution with diethyl ether or hexane to remove non-polar compounds.
 - Make the aqueous layer alkaline (pH 9-10) with ammonium hydroxide.
 - Extract the alkaloids into chloroform or a chloroform/methanol mixture.
- Reduction of N-oxides (if necessary):
 - Dissolve the alkaloid-containing fraction in dilute acid.
 - Add zinc dust and stir for several hours to reduce the pyrrolizidine alkaloid N-oxides to the free bases.
 - Filter the mixture and make the filtrate alkaline before re-extracting the alkaloids into an organic solvent.
- Chromatographic Purification:
 - Subject the crude alkaloid mixture to column chromatography on silica gel or alumina.
 - Elute with a gradient of chloroform and methanol.
 - Monitor fractions by thin-layer chromatography (TLC) using a Dragendorff's reagent for visualization.
 - Combine fractions containing **(+)-Intermedine**.

- Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) or preparative TLC to obtain pure **(+)-Intermedine**.

Cell Viability Assay (CCK-8 Assay)

This protocol is for determining the cytotoxicity of **(+)-Intermedine** on a cell line of interest (e.g., HepG2 human hepatoma cells).

Materials:

- Cell Counting Kit-8 (CCK-8)
- 96-well plates
- Cell culture medium appropriate for the cell line
- **(+)-Intermedine** stock solution (in DMSO)
- Microplate reader

Procedure:

- Cell Seeding:
 - Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of culture medium.
 - Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
- Treatment with **(+)-Intermedine**:
 - Prepare serial dilutions of **(+)-Intermedine** in culture medium from the stock solution.
 - Remove the old medium from the wells and add 100 μ L of the medium containing different concentrations of **(+)-Intermedine**. Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of **(+)-Intermedine**) and a blank control (medium only).

- Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
- CCK-8 Assay:
 - Add 10 µL of CCK-8 solution to each well.
 - Incubate the plate for 1-4 hours at 37°C.
 - Measure the absorbance at 450 nm using a microplate reader.
- Data Analysis:
 - Calculate the cell viability as a percentage of the vehicle control:
 - $\text{Cell Viability (\%)} = \frac{(\text{Absorbance of treated cells} - \text{Absorbance of blank})}{(\text{Absorbance of vehicle control} - \text{Absorbance of blank})} \times 100$

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for the detection of apoptosis induced by **(+)-Intermedine** using flow cytometry.

Materials:

- Annexin V-FITC Apoptosis Detection Kit
- Phosphate-buffered saline (PBS)
- Flow cytometer

Procedure:

- Cell Treatment:
 - Seed cells in 6-well plates and treat with various concentrations of **(+)-Intermedine** for the desired time.
 - Include a vehicle control.

- Cell Harvesting and Staining:
 - Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
 - Wash the cells twice with cold PBS.
 - Resuspend the cells in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
 - Transfer 100 μ L of the cell suspension to a flow cytometry tube.
 - Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide (PI) to the cell suspension.
 - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
 - Add 400 μ L of 1X Binding Buffer to each tube.
- Flow Cytometry Analysis:
 - Analyze the stained cells by flow cytometry within one hour of staining.
 - FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 or FL3 channel.
 - The cell populations can be distinguished as follows:
 - Viable cells: Annexin V-negative, PI-negative
 - Early apoptotic cells: Annexin V-positive, PI-negative
 - Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Conclusion

(+)-Intermedine is a pyrrolizidine alkaloid with significant biological activity, primarily characterized by its ability to induce mitochondria-mediated apoptosis in hepatocytes. This technical guide has provided a detailed overview of its chemical structure, physicochemical properties, and the molecular mechanisms underlying its cytotoxicity. The experimental

protocols provided herein offer a foundation for researchers to further investigate the properties and biological effects of this important natural product. Further research is warranted to fully elucidate the toxicological profile of **(+)-Intermedine** and to explore any potential therapeutic applications of its derivatives.

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